Product packaging for 9-Octadecynenitrile(Cat. No.:CAS No. 56599-96-3)

9-Octadecynenitrile

Cat. No.: B13951898
CAS No.: 56599-96-3
M. Wt: 261.4 g/mol
InChI Key: SNVAOTFGBPQRDB-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Fatty Acid Derivatives and Nitriles in Contemporary Organic Chemistry

9-Octadecynenitrile holds a unique position at the intersection of two significant classes of organic compounds: unsaturated fatty acid derivatives and nitriles. Fatty acids and their derivatives are fundamental components of lipids and are crucial in biological systems and as renewable feedstocks in the chemical industry. phytojournal.comchemistrysteps.com Unsaturated derivatives, characterized by the presence of one or more carbon-carbon double or triple bonds, offer reactive sites for a variety of chemical transformations. masterorganicchemistry.com The alkyne group in this compound, specifically at the 9th carbon, imparts a linear geometry and a high degree of reactivity, making it a valuable synthon in organic synthesis. masterorganicchemistry.com

Nitriles, organic compounds containing a -C≡N functional group, are versatile intermediates in organic chemistry. phytojournal.com The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or undergo addition reactions with organometallic reagents to form ketones. phytojournal.com The presence of both a long hydrocarbon chain and a reactive nitrile group in this compound results in a molecule with amphiphilic characteristics and a wide range of potential chemical modifications.

Historical Evolution of Research Trajectories Pertaining to Alkyne-Nitrile Functional Groups

The study of molecules containing both alkyne and nitrile functionalities has evolved with the broader advancements in organic synthesis. Early research into long-chain nitriles often focused on their synthesis from naturally occurring fatty acids. rsc.org A documented synthesis of a labeled version of this compound, specifically this compound-1-¹³C, involved the reaction of 1-bromo-8-heptadecyne with sodium cyanide-¹³C. researchgate.netresearchgate.netresearchgate.net This method highlights a classical approach to nitrile synthesis via nucleophilic substitution, a cornerstone of organic chemistry. researchgate.net

Historically, the focus on such molecules was often as intermediates in the synthesis of other target compounds, such as the conversion of this compound-1-¹³C to stearolic-1-¹³C acid and subsequently to oleic-1-¹³C acid. researchgate.netresearchgate.net More recent research has seen the development of transition-metal-catalyzed methods for the synthesis of complex molecules incorporating alkyne and nitrile groups, such as in [2+2+2] cycloaddition reactions to form substituted pyridines. uwindsor.caresearchgate.net These modern synthetic strategies have expanded the possibilities for creating complex molecular architectures from simple, functionalized building blocks like long-chain alkyne-nitriles.

Current Research Paradigms, Emerging Significance, and Unaddressed Inquiries in this compound Studies

Current research involving this compound is characterized by its identification in various environmental and biological contexts, pointing towards new areas of investigation. For instance, it has been detected as a product in the pyrolysis of materials such as linseed seed and polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netacademie-sciences.fr Its presence in these contexts suggests it may play a role in the formation of biofuels and other chemical feedstocks from waste materials.

Furthermore, this compound has been identified in non-target environmental screenings, indicating its distribution in the environment, potentially as a plasticizer in rubber. miljodirektoratet.nochemistryworld.com It has also been detected in the chemical profile of the diatom Skeletonema grevillei and in the leaves of the plant Physalis minima, suggesting a potential biological origin and function that is yet to be fully understood. phytojournal.commdpi.comnih.gov

A significant unaddressed inquiry is the comprehensive study of the biological activities and toxicological profile of this compound. While its presence in biological systems is noted, its specific roles and effects remain largely unexplored. The development of more efficient and selective synthetic routes to this compound and other long-chain alkyne-nitriles is another area of active research interest, driven by their potential as versatile chemical intermediates. rsc.org The full scope of its applications in materials science, particularly in the synthesis of novel polymers and functional materials, also remains an open field for investigation.

Chemical Compound Data

PropertyValue
Molecular Formula C18H31N
Molecular Weight 261.45 g/mol
CAS Number 56599-96-3
Density (calculated) 0.865 g/cm³
Boiling Point (calculated) 386.818 °C at 760 mmHg
Flash Point (calculated) 188.86 °C

Data sourced from chemBlink. chemblink.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31N B13951898 9-Octadecynenitrile CAS No. 56599-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56599-96-3

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

octadec-9-ynenitrile

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-8,11-17H2,1H3

InChI Key

SNVAOTFGBPQRDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCCCCCCC#N

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 9 Octadecynenitrile

Traditional Chemical Synthesis Routes to Long-Chain Alkyne Nitriles

Traditional chemical synthesis provides a foundational framework for constructing 9-octadecynenitrile and its analogs. These methods often involve multi-step sequences to build the carbon chain and introduce the required functional groups.

Total Synthesis Strategies for this compound and its Analogues

The total synthesis of long-chain alkynes like this compound involves the systematic construction of the molecule from simpler, readily available starting materials. While specific total syntheses for this compound are not extensively detailed in the provided results, the principles of total synthesis for similar complex molecules can be applied. For instance, notable total syntheses, such as those of longifolene (B8805489) and cortisone, demonstrate the use of key reactions like the Wittig reaction, dihydroxylation, and ring expansions to build complex carbon skeletons. lkouniv.ac.in The synthesis of Taxol, another complex natural product, highlights the use of convergent strategies where different parts of the molecule are synthesized separately before being joined together. wikipedia.org Such approaches could be adapted for this compound, potentially starting from smaller fragments that are then coupled to form the 18-carbon chain with the alkyne at the 9-position.

Modular Synthesis and Fragment Coupling Approaches for Alkyne and Nitrile Incorporation

Modular synthesis, a cornerstone of modern organic chemistry, allows for the efficient construction of complex molecules like this compound by coupling pre-synthesized fragments. This approach offers flexibility and convergence.

The introduction of the alkyne group can be achieved through various C-C coupling reactions. For example, palladium-catalyzed cross-coupling of terminal alkynes with alkylzinc reagents is an effective method. organic-chemistry.org Another strategy involves the reaction of substituted Hantzsch esters or Meyer nitriles with benziodoxole-activated alkynes to form C(sp3)-C(sp) bonds. organic-chemistry.org The "alkyne zipper" reaction provides a powerful tool for isomerizing an internal alkyne to a terminal position, which can then be functionalized. mdpi.com

For nitrile incorporation, multicomponent coupling reactions offer a direct route. Titanium imido complexes can couple with alkynes and nitriles to form pyrazoles, demonstrating the feasibility of incorporating a nitrile into a molecule containing an alkyne. nih.govnih.gov Intramolecular carbopalladation of a cyano group has also been used to synthesize 2-aminonaphthalenes from (2-iodophenyl)acetonitrile and internal alkynes, showcasing a method to annulate a nitrile-containing fragment. acs.org Nickel-catalyzed reductive coupling of enynes and epoxides represents another versatile fragment coupling strategy. beilstein-journals.org

These modular approaches allow for the separate synthesis of an alkyne-containing fragment and a nitrile-containing fragment, which are then joined to form the final this compound molecule.

Direct Nitrile Formation via Ammonolysis of Fatty Esters or Acid Derivatives

A prominent and industrially relevant method for synthesizing long-chain nitriles is the direct ammonolysis of fatty acids or their ester derivatives. csic.esacs.org This process typically involves reacting the fatty acid or ester with ammonia (B1221849) at elevated temperatures. researchgate.net The reaction proceeds through the formation of a fatty amide intermediate, which is then dehydrated to yield the corresponding fatty nitrile. researchgate.netresearchgate.net

To enhance the efficiency of this transformation, various catalysts are employed. Metal oxides, particularly those from groups III and IV of the periodic table like alumina (B75360) (Al₂O₃) and zinc oxide (ZnO), have proven effective for the gas-phase ammonization of fatty acids. acs.orgnih.gov The reaction is typically carried out at temperatures between 280°C and 360°C in the liquid phase or 300-600°C in the gas phase, with excess ammonia to drive the equilibrium towards nitrile production. nih.gov Studies have shown that strong catalyst acidity correlates with higher ester conversion and nitrile yield. researchgate.net

For example, the conversion of oleic acid derivatives to 9-octadecenenitrile (B13386115) can be achieved through ammonolysis. The process can be summarized by the following general reaction scheme:

Fatty Ester/Acid + NH₃ → Fatty Amide + H₂O Fatty Amide → Nitrile + H₂O

The use of catalysts helps to lower the reaction temperature and improve selectivity, minimizing the formation of by-products. researchgate.net

Parameter Typical Range Significance Reference
Temperature280–360°C (liquid phase), 300–600°C (gas phase)Influences reaction rate and equilibrium nih.gov
CatalystMetal oxides (e.g., Al₂O₃, ZnO), Tungstic acidEnhances conversion efficiency and selectivity acs.org
Reactant RatioExcess ammoniaShifts equilibrium towards nitrile formation nih.gov

Pyrolysis of Fatty Acids and Amides for Unsaturated Nitrile Formation

Pyrolysis, or thermal decomposition in the absence of oxygen, offers another route to unsaturated nitriles from fatty acids and their derivatives. The pyrolysis of fatty amides can lead to the formation of nitriles through dehydration. researchgate.net

A study on the pyrolysis of free fatty acids, such as oleic acid, in the presence of Fe nitrate (B79036) demonstrated the potential to produce long-chain nitriles. researchgate.net The pyrolytic decomposition of precursors based on Fe³⁺/RCOO⁻/NO₃⁻ at 550°C yielded solid, liquid, and gaseous fractions, with the potential for nitrile formation. researchgate.net

The pyrolysis of microalgae, which are rich in fatty acids, can also produce nitriles and amides. ijera.com The presence of catalysts during pyrolysis can influence the product distribution, favoring deoxygenation pathways and the formation of hydrocarbons. ijera.com

Synthesis from Haloacetonitrile with Carbonyl Compounds

A versatile method for the synthesis of α,β-unsaturated nitriles involves the reaction of haloacetonitriles with carbonyl compounds. researchgate.nettandfonline.com This reaction, often mediated by a reagent like tri-n-butylstibine, provides a direct route to introduce the nitrile functionality adjacent to a double bond. tandfonline.com

The general reaction involves heating equivalent amounts of a haloacetonitrile (e.g., chloroacetonitrile (B46850) or iodoacetonitrile), a carbonyl compound (aldehyde or ketone), and tri-n-butylstibine. tandfonline.com Aldehydes readily participate in this reaction to form α,β-unsaturated nitriles. tandfonline.com This method is advantageous as it avoids the use of strong bases often required in other methods like the Peterson or Wittig reactions. tandfonline.com

While this method directly produces α,β-unsaturated nitriles, it could be conceptually applied in a multi-step synthesis of this compound. For example, a long-chain aldehyde containing an alkyne at the appropriate position could be reacted with a haloacetonitrile to construct the desired unsaturated nitrile framework.

Conversion from Lactones and Ammonia

The reaction of lactones with ammonia in the presence of specific catalysts presents a pathway to unsaturated nitriles. google.com.nagoogle.com This method involves the cleavage of the lactone ring and subsequent dehydration to form the nitrile.

Acidic zeolites have been shown to catalyze the reaction of unsubstituted caprolactone (B156226) and valerolactone with ammonia to produce a distribution of the corresponding unsaturated nitriles. google.com The process can be carried out in either the gas phase at temperatures between 100°C and 500°C or the liquid phase at 50°C to 220°C. google.com.na The use of a heterogeneous base catalyst has also been disclosed for the synthesis of unsaturated nitriles from lactones and ammonia. google.comgoogle.com

For instance, the reaction of epsilon-caprolactone with ammonia in the gas phase over an aluminum oxide catalyst can yield hex-1-en-6-nitrile and epsilon-hydroxycapronitrile. google.com.na The goal of this process is to achieve complete conversion of the lactone to the unsaturated nitrile in a single step, avoiding the formation of intermediate hydroxycarboxamides or lactams. google.com.na

This methodology could be envisioned as a potential route to precursors of this compound if a suitable long-chain lactone containing an alkyne could be synthesized.

Regioselective and Stereoselective Synthesis of this compound and Related Structures

Achieving precise control over the molecular architecture is a central challenge in organic synthesis. For a molecule like this compound, this involves the exact placement of the carbon-carbon triple bond and the nitrile functional group along the eighteen-carbon aliphatic chain.

The regioselective synthesis of long-chain alkynes requires methods that can introduce a triple bond at a specific location. The position of the triple bond significantly influences the molecule's physical and chemical properties. For instance, studies on octadecynoic acids have shown that the biological activity can vary depending on the position of the alkyne function. nih.gov

Triple Bond Placement: Conventional methods for creating internal alkynes often involve the alkylation of a smaller terminal alkyne or elimination reactions from di-halogenated alkanes. A common precursor for this compound is oleic acid, an 18-carbon fatty acid with a cis-double bond at the C9 position. The synthesis can proceed by converting the double bond into a triple bond. Another strategy involves the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which can be adapted for aliphatic substrates. nih.gov The analysis of fatty acid isomers, including those with triple bonds, often relies on chromatographic techniques like silver ion high-performance liquid chromatography (Ag-HPLC), where retention order is dependent on the position of the unsaturation. aocs.org

Nitrile Group Introduction: The nitrile group (–C≡N) is a versatile functional group in organic synthesis, serving as a precursor to amines, amides, and carboxylic acids. journals.co.zatandfonline.com Its introduction into a long aliphatic chain can be achieved through several routes:

Nucleophilic Substitution: A common method is the reaction of an alkyl halide (e.g., 1-bromoheptadecane, if starting from the other end) with a cyanide salt.

From Aldehydes: Aldehydes can be converted to nitriles in a one-pot synthesis. One green chemistry approach involves reacting an aldehyde with hydroxylamine (B1172632) hydrochloride on silica (B1680970) gel under solvent-free conditions. ajgreenchem.com This method is effective for both aliphatic and aromatic aldehydes. Another sustainable method uses a deep eutectic solvent (DES) as both a catalyst and medium, avoiding toxic reagents. organic-chemistry.org

Ammonoxidation: This industrial process converts alcohols or aldehydes to nitriles using ammonia and oxygen over a heterogeneous catalyst, representing a highly atom-economical route. rsc.org

The following table summarizes key synthetic approaches for introducing nitrile functionalities.

Table 1: Synthetic Routes for Nitrile Group Introduction
Method Precursor Reagents/Catalyst Key Features
From Aldehyde Aldehyde Hydroxylamine hydrochloride, Silica-gel Solvent-free, simple work-up. ajgreenchem.com
From Aldehyde Aldehyde Choline chloride-urea (DES) Eco-friendly catalyst and medium, good to excellent yields. organic-chemistry.org
Ammonoxidation Alcohol Heterogeneous catalyst, NH₃, O₂ Atom-economical, sustainable for industrial scale. rsc.org
From Amides Amide Dehydrating agents Common laboratory-scale synthesis.

While this compound itself is achiral, the synthesis of related long-chain nitriles often requires precise control of stereochemistry, especially when chiral centers are present. Such control is crucial for producing biologically active molecules where only one stereoisomer exhibits the desired effect.

The synthesis of complex chiral molecules often relies on asymmetric transformations. For long-chain aliphatic compounds, such as ketoesters, enantioselective reduction can be achieved using chiral surfactant-type catalysts in aqueous media, yielding high enantioselectivity (up to 99% ee). researchgate.net These catalysts often create a hydrophobic microenvironment in micelles, which enhances stereoselectivity. researchgate.net

In the context of nitrile synthesis, stereocontrol can be achieved through various strategies:

Alkylation of Chiral Nitriles: C-magnesiated nitriles, generated from chelation-controlled conjugate addition, can act as chiral nucleophiles. Their reaction with electrophiles can proceed with either retention or inversion of configuration, depending on the electrophile used. duq.edu

Ring-Opening Reactions: A highly stereoselective method for producing tetrasubstituted alkenyl nitriles involves the aminative ring-opening of cyclopropenes with an iron-aminyl radical. researchgate.net This approach offers excellent control over the geometry of the resulting double bond.

Enzymatic Resolution: The use of enzymes can provide high selectivity in the synthesis of chiral intermediates. ascensusspecialties.com For example, lipases are commonly used for the kinetic resolution of racemic alcohols or esters, which can be precursors to chiral nitriles.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Use of Renewable Feedstocks: Utilizing biogenic precursors like oleic acid from waste streams or microbial fermentation reduces reliance on fossil fuels. powereng.comrsc.orgwarf.org

Biocatalysis: Employing enzymes like nitrilases, hydratases, and acetylenases allows reactions to occur under mild, aqueous conditions, minimizing energy use and avoiding harsh chemical reagents. journals.co.zaopenbiotechnologyjournal.com The enzymatic hydration of nitriles is a prime example of a 100% atom-economic reaction. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The ammonoxidation of alcohols to nitriles is a highly atom-economical process. rsc.org

Use of Safer Solvents and Reagents: Replacing toxic solvents and reagents with greener alternatives, such as using deep eutectic solvents (DES) for nitrile synthesis from aldehydes, enhances the environmental profile of the process. organic-chemistry.org DESs are often low-cost, non-toxic, and biodegradable. organic-chemistry.org

Waste Valorization: Converting industrial byproducts, such as high oleic acid waste, into valuable chemicals contributes to a circular economy and minimizes landfill use. rsc.orgrsc.org

By integrating these principles, the synthesis of specialty chemicals like this compound can shift from traditional, resource-intensive methods to more economically and environmentally sustainable pathways.

Advanced Chemical Reactivity and Transformation Mechanisms of 9 Octadecynenitrile

Reactions at the Alkyne Moiety of 9-Octadecynenitrile

The internal alkyne group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the triple bond.

Hydration: The addition of water to the internal alkyne of this compound is not regioselective. This reaction typically yields a mixture of two isomeric ketones upon tautomerization of the initial enol intermediates. msu.edu

Hydroboration-Oxidation: Hydroboration of the triple bond in this compound, followed by oxidation, is a powerful method for the synthesis of carbonyl compounds. The use of sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) directs the boron atom to the less sterically hindered carbon of the alkyne, leading to anti-Markovnikov addition. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron-carbon bond with a hydroxyl group, forming an enol that tautomerizes to the corresponding aldehyde or ketone. masterorganicchemistry.comyoutube.com For internal alkynes like this compound, this process can lead to a mixture of ketones. chemistrysteps.com In one documented synthesis, the hydroboration of methyl stearolate-1-¹³C (a derivative of 9-octadecynoic acid) with disiamylborane was a key step in producing oleic-1-¹³C acid. researchgate.netresearchgate.netiaea.orgresearchgate.net

Reagent UsedProduct TypeRegioselectivity
Water (Hydration)Mixture of KetonesNot Regioselective msu.edu
Disiamylborane / 9-BBN (Hydroboration)Aldehyde/KetoneAnti-Markovnikov chemistrysteps.commasterorganicchemistry.com

Cycloaddition reactions are valuable for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org

1,3-Dipolar Cycloadditions: The alkyne in this compound can act as a dipolarophile in reactions with 1,3-dipoles like azides, nitrile oxides, and nitrones. organic-chemistry.orgchim.itscribd.com These reactions are typically concerted, pericyclic processes that lead to the formation of various five-membered heterocycles. organic-chemistry.orgwikipedia.org The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. organic-chemistry.org

Click Chemistry: A prominent example of a 1,3-dipolar cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". atto-tec.comglenresearch.comsigmaaldrich.com This reaction allows for the efficient and specific formation of a stable triazole linkage between an alkyne and an azide (B81097). atto-tec.comsigmaaldrich.com While specific examples involving this compound are not prevalent in the searched literature, its alkyne functionality makes it a potential substrate for such click reactions, enabling its conjugation to other molecules functionalized with an azide group. atto-tec.comnih.gov

Reaction TypeReactantProduct
1,3-Dipolar CycloadditionAzideTriazole
1,3-Dipolar CycloadditionNitrile OxideIsoxazole
1,3-Dipolar CycloadditionNitroneIsoxazoline

The triple bond of this compound can be either reduced to an alkene or alkane, or cleaved through oxidation.

Reduction: Catalytic hydrogenation of the alkyne can lead to different products depending on the catalyst used.

Complete Reduction: Using powerful catalysts like platinum or palladium, the triple bond is fully reduced to an alkane. libretexts.orglibretexts.org

Partial Reduction: To obtain the corresponding alkene, a less reactive catalyst is required. Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of hydrogen, yielding the cis-alkene. msu.edulibretexts.orgkhanacademy.org Alternatively, reduction with sodium or lithium in liquid ammonia (B1221849) results in the anti-addition of hydrogen, forming the trans-alkene. libretexts.org In a documented synthesis, the triple bond in stearolic acid was semi-hydrogenated to the cis-double bond of oleic acid using a hydroboration procedure with disiamylborane. iaea.org

Oxidation: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond of an alkyne. aakash.ac.inlibretexts.org For an internal alkyne like this compound, oxidative cleavage results in the formation of two carboxylic acids. libretexts.org

Reagent(s)TransformationProduct
H₂, Pt/PdComplete ReductionAlkane
H₂, Lindlar's CatalystPartial Reduction (syn-addition)cis-Alkene msu.edulibretexts.org
Na/Li, NH₃Partial Reduction (anti-addition)trans-Alkene libretexts.org
O₃ or KMnO₄Oxidative CleavageTwo Carboxylic Acids libretexts.org

Nickel-catalyzed reactions offer efficient methods for forming cyclic structures. nih.govpurdue.edu While direct examples with this compound are not detailed, related nickel-catalyzed cyclizations of alkyne-nitriles with organoboronic acids have been reported. semanticscholar.orgrsc.org These reactions proceed via an anti-carbometalation of the alkyne, followed by nucleophilic addition to the nitrile group, leading to highly functionalized cyclic amines. semanticscholar.orgrsc.org Such methodologies could potentially be applied to this compound to generate complex cyclic molecules.

Reactions Involving the Nitrile Group of this compound

The nitrile group of this compound is a versatile functional group that can undergo various transformations, most notably hydrolysis to form amides and carboxylic acids.

The hydrolysis of the nitrile group provides a direct route to other important functional groups.

Hydrolysis to Carboxylic Acids: In a documented synthesis, this compound-1-¹³C was hydrolyzed to afford stearolic-1-¹³C acid. researchgate.netresearchgate.netresearchgate.netresearchgate.net This transformation is a key step in converting the nitrile into a carboxylic acid, which can then be further modified.

Formation of Amides: The hydrolysis of nitriles can be stopped at the intermediate amide stage under controlled conditions. Alternatively, carboxylic acids derived from the nitrile can be converted to amides using coupling agents. chemistrysteps.com The conversion of carboxylic acids to amides can be achieved through various methods, including reaction with amines in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride first. chemistrysteps.comgoogle.com These amides can then be further derivatized. thermofisher.comresearchgate.netnih.gov

Starting MaterialReagents/ConditionsProduct
This compoundH₃O⁺9-Octadecynoic acid researchgate.netresearchgate.netresearchgate.netresearchgate.net
9-Octadecynoic acidAmine, Coupling Agent (e.g., DCC)9-Octadecenamide chemistrysteps.com

Reduction to Amines and Imines

The reduction of the nitrile functional group in this compound to a primary amine is a pivotal transformation, yielding 9-octadecyn-1-amine. This conversion can be achieved through several established methods, primarily catalytic hydrogenation and the use of chemical reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemistrytalk.org Catalysts such as platinum (Pt), palladium (Pd), and nickel (Ni) are commonly employed. chemistrytalk.orgstanford.edu The reaction typically proceeds under pressure and at elevated temperatures. The alkyne functionality within this compound can also be reduced under these conditions. Complete hydrogenation will yield the saturated amine, octadecan-1-amine. However, selective reduction of the nitrile group without affecting the alkyne is challenging and requires careful selection of catalysts and reaction conditions, such as the use of poisoned catalysts (e.g., Lindlar's catalyst) which are less reactive. researchgate.net

Chemical Reducing Agents: Strong hydride reagents are effective for the reduction of nitriles. youtube.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. youtube.comimperial.ac.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). An aqueous workup is necessary to protonate the intermediate and liberate the final amine product. youtube.com Other borohydride (B1222165) reagents can also be used, although they are generally less reactive towards nitriles than LiAlH₄. imperial.ac.uk

Imines are intermediates in the reduction of nitriles to amines, specifically in reactions like the Stephen reduction, though they are typically not isolated. The formation of a stable imine from this compound would generally require reaction with a Grignard reagent followed by hydrolysis, which falls under nucleophilic addition. Direct reduction to a stable imine is not a common transformation for nitriles. Reductive amination, the process of converting a carbonyl group to an amine via an imine intermediate, is a related but distinct process not directly applicable to the nitrile group of this compound itself. masterorganicchemistry.comwikipedia.org

Table 1: Common Reducing Agents for the Transformation of this compound

Reagent Product(s) Conditions
H₂/PtO₂ (Adams' catalyst) Octadecan-1-amine High pressure H₂, solvent (e.g., EtOH)
H₂/Pd/C Octadecan-1-amine High pressure H₂, solvent (e.g., EtOH)
H₂/Raney Ni Octadecan-1-amine High pressure H₂, solvent (e.g., EtOH)
LiAlH₄, then H₂O 9-Octadecyn-1-amine Anhydrous ether (e.g., THF, Et₂O)
NaBH₄ Limited to no reaction Typically requires a catalyst or harsher conditions

Nucleophilic Addition Reactions and Functional Group Interconversion

The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This reactivity allows for a variety of functional group interconversions. vanderbilt.edusolubilityofthings.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (stearolic acid) under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via the formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium (B1175870) ion. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, leading to the formation of a carboxylate salt after a series of steps.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group. The initial nucleophilic addition forms an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would produce 10-nonadecanone-9-yne.

The internal alkyne of this compound can also undergo nucleophilic addition, although it is generally less electrophilic than the nitrile carbon. Strong nucleophiles can add across the triple bond, often requiring activation by a transition metal catalyst.

Functional Group Interconversion (FGI): This concept involves converting one functional group into another. imperial.ac.ukdeanfrancispress.com For this compound, the primary FGIs involve the nitrile moiety.

Nitrile to Carboxylic Acid: As mentioned, hydrolysis converts the nitrile to a carboxylic acid. researchgate.net

Nitrile to Ketone: Reaction with an organometallic reagent followed by hydrolysis.

Nitrile to Amide: Partial hydrolysis of the nitrile, typically under controlled acidic or basic conditions or using specific catalysts, can yield the corresponding amide, 9-octadecenamide.

Table 2: Nucleophilic Addition and Functional Group Interconversion Reactions of this compound

Reagent/Condition Intermediate/Product Type Resulting Functional Group
H₃O⁺, heat Carboxamide, then Carboxylic acid Carboxyl (-COOH)
NaOH, H₂O, heat Carboxylate salt Carboxylate (-COO⁻)
R-MgX, then H₃O⁺ Imine, then Ketone Ketone (C=O)
H₂O₂, NaOH Carboxamide Amide (-CONH₂)

Conjugate Reactions and Multi-Component Transformations of this compound

Conjugate addition reactions typically involve α,β-unsaturated carbonyl compounds or nitriles. This compound itself does not possess a conjugated system. However, it is conceivable that under certain catalytic conditions, isomerization of the alkyne could occur to form a conjugated system (e.g., a conjugated diene nitrile), which could then participate in conjugate additions.

Multi-Component Reactions (MCRs): These reactions involve three or more reactants coming together in a single synthetic operation to form a product that contains portions of all the reactants. units.itmdpi.com The dual functionality of this compound (alkyne and nitrile) makes it a potential substrate for MCRs. For instance, in a transition-metal-catalyzed reaction, the alkyne could be activated to participate in a cycloaddition, while the nitrile group could be involved in a subsequent cyclization or addition step.

An example of a potential MCR could be a variation of the Ugi or Passerini reaction if the nitrile group's reactivity can be harnessed in concert with other reactants. Another possibility lies in cascade reactions where an initial transformation on the alkyne moiety generates a reactive intermediate that subsequently reacts with the nitrile group or an external reagent.

Catalytic Transformations Mediated by Transition Metals and Organocatalysts

Both the alkyne and the nitrile groups of this compound can be activated by transition metal complexes and organocatalysts, leading to a wide array of chemical transformations. numberanalytics.comnumberanalytics.com

Transition Metal Catalysis: Transition metals are highly effective in catalyzing reactions of alkynes and nitriles. mdpi.comnih.gov

Hydrogenation: As discussed in section 3.2.2, metals like Pd, Pt, and Ni catalyze the hydrogenation of both the alkyne and nitrile. stanford.eduutwente.nl

Hydration: The hydration of the alkyne in this compound can be catalyzed by mercury(II) salts or, more preferably from a green chemistry perspective, by gold or ruthenium catalysts to yield a ketone.

Cycloaddition Reactions: The alkyne can participate in [2+2+2] cycloadditions catalyzed by cobalt or rhodium complexes to form substituted aromatic rings.

Cross-Coupling Reactions: The C-H bonds adjacent to the alkyne could potentially be activated for cross-coupling reactions. More commonly, the alkyne itself can participate in Sonogashira-type couplings if converted to a terminal alkyne or used in related cross-coupling methodologies.

Metathesis: Alkyne metathesis, catalyzed by specific tungsten or molybdenum carbene complexes, could lead to dimerization or polymerization of this compound.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. units.itunito.it This field has seen significant growth and offers metal-free alternatives for many transformations.

Nitrile Group Activation: Chiral organocatalysts, such as thiourea (B124793) derivatives or Brønsted acids, can activate the nitrile group towards nucleophilic attack. mdpi.com This is exemplified in the enantioselective Strecker reaction, where an imine (formed in situ) is cyanated. While this compound is the cyano source in this context, its nitrile group can be the target. For instance, organocatalysts could facilitate the addition of nucleophiles to the nitrile.

Cascade Reactions: Organocatalysts are known to promote elegant cascade reactions. mdpi.com A possible scenario for this compound could involve the initial organocatalytic addition of a nucleophile to the alkyne, generating an intermediate that then undergoes an intramolecular cyclization involving the nitrile group.

Table 3: Potential Catalytic Transformations of this compound

Catalyst Type Catalyst Example Targeted Functional Group Potential Transformation
Transition Metal Pd/C, PtO₂ Alkyne & Nitrile Hydrogenation
Transition Metal AuCl₃, RuCl₃ Alkyne Hydration to Ketone
Transition Metal Co₂(CO)₈ Alkyne Cycloaddition (e.g., Pauson-Khand)
Transition Metal Grubbs' or Schrock catalyst Alkyne Metathesis
Organocatalyst Proline derivatives Alkyne/Nitrile Cascade Reactions
Organocatalyst Chiral Thioureas Nitrile Activation for Nucleophilic Addition

Advanced Spectroscopic and Structural Elucidation Techniques for 9 Octadecynenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 9-Octadecynenitrile. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of connectivity and spatial relationships.

Two-dimensional (2D) NMR experiments are powerful tools that resolve spectral overlap and reveal complex structural details by spreading NMR information across two frequency axes. youtube.comlibretexts.org For this compound, a combination of these techniques would be employed for a comprehensive structural assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would show correlations between protons on adjacent methylene (-CH2-) groups, allowing for the mapping of the entire aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comsdsu.edu This spectrum would show a cross-peak for every carbon atom that has attached protons, providing a direct link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comsdsu.edu This is crucial for identifying quaternary carbons, such as the nitrile (C≡N) and alkyne (C≡C) carbons in this compound, by observing correlations from nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgslideshare.net For a flexible molecule like this compound, NOESY can provide insights into its preferred conformations in solution.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key Correlations in this compoundInformation Gained
COSY ¹H – ¹HProtons on C8 with protons on C7; protons on C11 with protons on C12.Confirms the connectivity of the aliphatic chain segments.
HSQC ¹H – ¹³C (1-bond)Each -CH₂- proton signal correlates to its directly attached ¹³C signal.Assigns carbon signals for all protonated carbons.
HMBC ¹H – ¹³C (2-4 bonds)Protons on C8 and C11 correlate to the alkyne carbons C9 and C10. Protons on C2 correlate to the nitrile carbon C1.Identifies and assigns quaternary carbons and confirms the position of the alkyne and nitrile groups.
NOESY ¹H – ¹H (through space)Correlations between protons on different parts of the aliphatic chain that fold back on each other.Provides information about the molecule's three-dimensional conformation in solution.

While standard ¹³C NMR can detect all carbon atoms, the signals for quaternary carbons (like those in the alkyne and nitrile groups) are often weak due to their long relaxation times and lack of a Nuclear Overhauser Enhancement. Isotopic labeling, which involves synthesizing the molecule with ¹³C-enriched precursors, can overcome these limitations. frontiersin.orgsigmaaldrich.com

The benefits of ¹³C labeling for studying this compound include:

Signal Enhancement: Increasing the abundance of ¹³C beyond its natural 1.1% dramatically improves the signal-to-noise ratio, making the detection of quaternary carbons more efficient. nih.gov

Carbon Backbone Tracing: Uniform or selective ¹³C labeling enables experiments like the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE), which shows direct carbon-carbon correlations. frontiersin.org This would provide unambiguous confirmation of the entire 18-carbon chain connectivity in this compound.

Mechanistic Studies: In studies of the formation or degradation of this compound, ¹³C labeling can be used to trace the fate of specific carbon atoms throughout a chemical reaction.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound (C₁₈H₃₁N) with a high degree of confidence.

Key fragmentation processes would likely involve:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the alkyne and nitrile functional groups.

Cleavage at the Alkyne: Fragmentation around the triple bond, which is a point of unsaturation.

Loss of Small Neutral Molecules: Elimination of molecules such as HCN or ethene.

Table 2: Predicted Fragment Ions for this compound in Mass Spectrometry

m/z (mass-to-charge ratio)Possible FormulaProposed Origin of Fragment
261.261C₁₈H₃₁NMolecular Ion [M]⁺
246.237C₁₇H₃₀NLoss of a methyl radical (-CH₃) from the terminus.
VariousCₓHᵧA series of fragments differing by 14 Da (-CH₂-) from cleavage along the aliphatic chain.
VariousCₓHᵧNFragments containing the nitrile group resulting from cleavage along the carbon chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. mdpi.comtriprinceton.org These techniques are complementary and provide a characteristic "fingerprint" for a molecule, making them excellent for functional group identification. fiveable.meedinst.com

For this compound, the key functional groups give rise to distinct signals:

Nitrile (C≡N) Stretch: This vibration appears in a relatively clean region of the spectrum, typically around 2240-2260 cm⁻¹. The C≡N bond has a large change in dipole moment during vibration, making it a strong absorber in IR spectroscopy. researchgate.net

Internal Alkyne (C≡C) Stretch: The vibration for an internal alkyne is found around 2190-2260 cm⁻¹. Because the triple bond in this compound is nearly symmetrical, the change in dipole moment during vibration is small, leading to a weak IR absorption. However, the change in polarizability is significant, making this bond more easily detectable by Raman spectroscopy. fiveable.me

C-H Stretches: Vibrations from the aliphatic C-H bonds are observed in the 2850-3000 cm⁻¹ region.

The nitrile vibration is particularly sensitive to its local environment. nih.govnih.gov Factors such as solvent polarity, electric fields, and hydrogen bonding can cause shifts in its vibrational frequency. acs.org This sensitivity allows the nitrile group to be used as a vibrational probe for environmental sensing, reporting on the local molecular environment. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (sp³)IR & Raman2850 - 3000Strong
C≡N Stretch (Nitrile)IR & Raman2240 - 2260Strong in IR, Medium in Raman
C≡C Stretch (Alkyne)IR & Raman2190 - 2260Weak in IR, Stronger in Raman
C-H BendIR & Raman1350 - 1465Medium

X-ray Crystallography and Electron Diffraction for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide highly accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov However, obtaining high-quality single crystals of long, flexible aliphatic molecules can be challenging.

Electron diffraction is an alternative technique that can be used to determine the structure of materials that form only very small crystals (nanocrystals). osti.govnih.gov Given the difficulty in growing large single crystals of long-chain compounds, 3D electron diffraction could be a more viable approach for the solid-state structural analysis of this compound. rsc.orgunipi.it It provides similar structural information to X-ray crystallography but on a much smaller scale. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. khanacademy.orgnih.gov The parts of a molecule that absorb light are known as chromophores. In this compound, the chromophores are the nitrile (C≡N) and alkyne (C≡C) groups.

The expected electronic transitions for these groups are:

π → π* transition: An electron from a pi (π) bonding orbital is excited to a pi antibonding (π*) orbital. Both the alkyne and nitrile groups will exhibit this type of transition. bartleby.com

n → π* transition: An electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the nitrile group, is excited to a pi antibonding (π*) orbital. bartleby.com

For isolated, non-conjugated chromophores like those in this compound, these transitions typically require high energy and thus occur at short wavelengths in the deep UV region, likely below 200 nm. masterorganicchemistry.com As a result, this compound is a colorless compound and would not show significant absorption in the standard UV-Vis range (200-800 nm).

Table 4: Expected Electronic Transitions for this compound

ChromophoreTransition TypeExpected Wavelength Region
C≡C (Alkyne)π → πDeep UV (< 200 nm)
C≡N (Nitrile)n → πDeep UV (~160 nm)
C≡N (Nitrile)π → π*Deep UV (< 200 nm)

Computational and Theoretical Chemistry Studies of 9 Octadecynenitrile

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. wikipedia.orgaspbs.comnih.gov DFT is a computational quantum mechanical modeling method that uses the electron density to determine the properties of a many-electron system. wikipedia.org These calculations can accurately model electronic and molecular structures. nih.govmdpi.com

For 9-octadecynenitrile, DFT calculations can elucidate the distribution of electrons within the molecule, identifying electron-rich and electron-deficient regions. A key aspect of this analysis is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a critical parameter for predicting molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

Reactivity descriptors, derived from conceptual DFT, can also be calculated to predict how and where a molecule might react. researchgate.netnih.gov For this compound, these calculations can predict the most likely sites for nucleophilic or electrophilic attack. The nitrile group (-C≡N) is inherently electron-withdrawing, influencing the electron density across the molecule, while the alkyne group (-C≡C-) provides a region of high electron density (π-electrons), making it a potential site for electrophilic addition reactions.

Hypothetical Calculated Electronic Properties of this compound

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability; localized on the alkyne π-system.
LUMO Energy -0.8 eV Indicates electron-accepting capability; localized on the nitrile group's π* orbitals.
HOMO-LUMO Gap 5.7 eV Suggests moderate kinetic stability.
Dipole Moment 3.5 D Indicates a polar molecule, primarily due to the electronegative nitrogen atom in the nitrile group.
Electron Affinity 0.7 eV Quantifies the energy change upon electron addition.
Ionization Potential 6.4 eV Quantifies the energy required to remove an electron.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations often focus on a static, minimum-energy structure, molecules like this compound are flexible and can adopt numerous shapes, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. utep.edunih.gov By solving Newton's laws of motion for a system of interacting atoms, MD simulations generate trajectories that reveal the molecule's dynamic behavior, including conformational changes and intermolecular interactions. windows.netnih.gov

Furthermore, MD simulations can model how multiple this compound molecules interact with each other in a liquid or solid state. utep.edu These simulations provide detailed information on intermolecular forces, such as van der Waals interactions between the long alkyl chains and dipole-dipole interactions involving the polar nitrile groups. This can help predict bulk properties like density, viscosity, and self-assembly behavior. tsukuba.ac.jp

Hypothetical Conformational Analysis of this compound

Conformation Dihedral Angle (C8-C9-C10-C11) Relative Energy (kcal/mol) Population (%)
Linear (Extended) 180° 0.00 65
Gauche (Bent) 60° 0.85 20
Folded Variable >2.5 15

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown compounds. nih.govconicet.gov.ar Techniques such as DFT can be used to calculate the vibrational frequencies corresponding to infrared (IR) spectra, as well as the nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.arresearchgate.net

For this compound, computational predictions can help assign specific peaks in its experimental spectra. For instance, the characteristic stretching frequencies for the alkyne C≡C bond and the nitrile C≡N bond can be calculated. Similarly, the ¹³C and ¹H NMR chemical shifts for each unique carbon and hydrogen atom along the chain can be predicted. Comparing these predicted spectra with experimental results helps confirm the molecular structure. Machine learning approaches are also increasingly used to accelerate the prediction of spectroscopic properties with high accuracy, often trained on data from quantum chemical calculations. arxiv.org

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹) Predicted ¹³C NMR Shift (ppm) Experimental ¹³C NMR Shift (ppm)
-C≡N (Nitrile) 2245 2248 119 120
-C≡C- (Alkyne) 2130 2125 80, 82 81, 83
-CH₂- (adjacent to C≡N) - - 17 18
-CH₂- (adjacent to C≡C) - - 19 20

Modeling of Reaction Pathways and Transition States for this compound Transformations

Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, from reactants to products. Computational chemistry allows for the modeling of these pathways and the identification of crucial, high-energy structures known as transition states. numberanalytics.comims.ac.jp A transition state is a fleeting, unstable configuration that represents the energy maximum along a reaction coordinate. numberanalytics.comarxiv.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. numberanalytics.com

For transformations involving this compound, such as hydrogenation of the alkyne, hydrolysis of the nitrile, or cycloaddition reactions, computational methods can be used to model the step-by-step mechanism. wisc.edureaction-eng.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. nih.gov This provides deep mechanistic insights and allows for the prediction of which reaction pathways are most favorable. rwth-aachen.decaltech.edudiva-portal.org

Hypothetical Activation Energies for a Reaction of this compound (e.g., Addition to the Alkyne)

Reaction Step Description Calculated Activation Energy (Ea) (kcal/mol) Reaction Type
Step 1 Initial electrophilic attack on the alkyne 15.2 Rate-determining step
Step 2 Nucleophilic attack on the carbocation intermediate 2.5 Fast
Overall Reactant → Product - Exothermic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net QSAR models are mathematical equations that correlate calculated molecular descriptors (numerical representations of a molecule's properties) with an observed activity. researchgate.netnih.gov

If this compound were part of a study on, for example, the antimicrobial properties of long-chain nitriles, a QSAR model could be developed. This would involve synthesizing and testing a series of related molecules with variations in chain length, unsaturation, or functional groups. Molecular descriptors for each molecule—such as hydrophobicity (logP), molecular weight, electronic properties, and shape descriptors—would be calculated. The QSAR model would then identify which descriptors are most important for the observed activity. sciome.com This provides mechanistic insights by suggesting which molecular features are key for the compound's function, guiding the design of more potent or selective molecules. nih.govu-strasbg.fr

Hypothetical QSAR Model for a Biological Activity

Model Equation Activity = 0.75 * logP - 0.12 * (HOMO-LUMO Gap) + 2.34
Descriptor Description
logP A measure of the molecule's hydrophobicity.
HOMO-LUMO Gap A measure of electronic reactivity.
Interpretation The hypothetical model suggests that higher hydrophobicity and greater electronic reactivity (smaller gap) contribute positively to the molecule's activity.

Molecular Interactions and Mechanistic Biology of 9 Octadecynenitrile

Mechanisms of Enzyme Inhibition and Activation by 9-Octadecynenitrile

The structure of this compound, which resembles endogenous fatty acids and lipid signaling molecules, suggests its potential to interact with enzymes involved in lipid metabolism. The presence of two electrophilic sites—the alkyne and the nitrile group—indicates a strong potential for enzyme inhibition, likely through covalent modification of active site nucleophiles.

Based on its structural similarity to oleamide (B13806) and stearic acid, two primary classes of enzymes are plausible targets for this compound:

Fatty Acid Amide Hydrolase (FAAH): This enzyme is a serine hydrolase responsible for the degradation of fatty acid amides like the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide. frontiersin.orgmdpi.comescholarship.org FAAH utilizes a catalytic triad (B1167595) of Ser-Ser-Lys, where Serine241 acts as the primary nucleophile. mdpi.com

Stearoyl-CoA Desaturase (SCD): This enzyme introduces a double bond into saturated fatty acids like stearic acid, a crucial step in the synthesis of monounsaturated fatty acids. medchemexpress.comabcam.com

The interaction of this compound with these enzymes would likely be driven by its functional groups reacting with nucleophilic amino acid residues in the enzyme's active site.

Binding with Serine Residues: In serine hydrolases like FAAH, the nitrile group of an inhibitor can serve as an electrophilic "warhead." The catalytic serine residue attacks the electrophilic carbon of the nitrile. This process can lead to the formation of a covalent, reversible, or irreversible thioimidate adduct, effectively inactivating the enzyme. nih.govresearchgate.net The long aliphatic chain of this compound would anchor the molecule within the hydrophobic binding pocket of FAAH, positioning the nitrile warhead for attack by the catalytic Ser241.

Binding with Cysteine Residues: In cysteine proteases, the thiol group of a cysteine residue is a potent nucleophile. cambridgemedchemconsulting.com Both the nitrile and alkyne moieties of this compound can act as electrophiles for this thiol group.

Nitrile Interaction: The cysteine thiolate can attack the nitrile carbon, forming a covalent thioimidate adduct, which is a common mechanism for nitrile-based cysteine protease inhibitors. frontiersin.orgnih.gov

Alkyne Interaction: The alkyne group itself is a latent electrophile that can react with a cysteine thiol, a mechanism observed in inhibitors of enzymes like cathepsin K. acs.org This reaction can form a stable vinyl thioether linkage, often resulting in irreversible inhibition. acs.orgnih.gov This dual reactivity suggests that this compound could be a potent covalent inhibitor of enzymes possessing a catalytic cysteine.

The following table summarizes the potential interactions:

Table 1: Potential Covalent Interactions of this compound with Amino Acid Residues
Functional Group of Inhibitor Nucleophilic Amino Acid Resulting Covalent Adduct Inhibition Type Potential Enzyme Target(s)
Nitrile (-C≡N) Serine (-OH) Imino Ester Reversible/Irreversible Fatty Acid Amide Hydrolase (FAAH)
Nitrile (-C≡N) Cysteine (-SH) Thioimidate Reversible/Irreversible Cysteine Proteases
Alkyne (-C≡C-) Cysteine (-SH) Vinyl Thioether Often Irreversible Cysteine Proteases, Cathepsins

To date, specific kinetic studies detailing the inhibition of enzymes by this compound have not been published. However, a standard kinetic analysis would be required to characterize the potency and mechanism of inhibition for any identified target enzyme.

Such an investigation would involve:

Determination of IC₅₀: Measuring the concentration of this compound required to reduce the activity of a target enzyme by 50%. This provides a measure of the inhibitor's potency. Potent inhibitors for targets like FAAH and SCD often have IC₅₀ values in the nanomolar range. tocris.comrndsystems.com

Mechanism of Inhibition Studies: Using graphical methods like Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.govnih.gov Given the likelihood of covalent modification, a time-dependent inhibition assay would also be crucial.

Kinetics of Irreversible Inhibition: If the inhibition is found to be irreversible, the kinetic parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor required for half-maximal inactivation) would be determined. acs.org The ratio kinact/KI is a measure of the efficiency of the covalent inhibitor.

The table below illustrates the type of data that would be generated from such kinetic studies, using hypothetical values for plausible targets.

Table 2: Illustrative Kinetic Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only, as experimental values are not available.)

Target Enzyme Assay Type Parameter Hypothetical Value Implication
Fatty Acid Amide Hydrolase (hFAAH) In Vitro Activity Assay IC₅₀ 15 nM Potent inhibition
Stearoyl-CoA Desaturase 1 (hSCD1) In Vitro Activity Assay IC₅₀ 45 nM Potent inhibition
Target X (Cysteine Protease) Time-Dependent Inhibition kinact/KI 15,000 M⁻¹s⁻¹ Efficient irreversible inhibition
Target Y (Serine Hydrolase) Lineweaver-Burk Analysis Inhibition Type Mixed Competitive/Non-competitive Binds to both free enzyme and enzyme-substrate complex

There are currently no publicly available high-resolution structures of this compound in complex with a protein target. Elucidating such a structure, primarily through X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM), would be essential for understanding the precise molecular interactions that drive inhibition. nih.govnumberanalytics.comnih.gov

A crystal structure would reveal:

Binding Orientation: How the long aliphatic chain of this compound positions itself within the hydrophobic binding channel of the enzyme.

Covalent Adduct Confirmation: Direct visualization of the covalent bond formed between the inhibitor's nitrile or alkyne group and the catalytic serine or cysteine residue. researchgate.net

Non-covalent Interactions: The specific hydrogen bonds, van der Waals forces, and hydrophobic interactions between the inhibitor and surrounding amino acid residues that stabilize the complex and contribute to binding affinity and selectivity. researchgate.net

Conformational Changes: Any changes in the enzyme's structure upon inhibitor binding.

Without experimental data, one can only predict that the 18-carbon chain would occupy the substrate-binding channel typically filled by a fatty acid, while the reactive nitrile "warhead" would be positioned in close proximity to the catalytic machinery of the enzyme.

Receptor Binding and Ligand-Protein Interaction Profiling at the Molecular Level

Beyond enzyme inhibition, long-chain lipids can also act as signaling molecules by binding to specific receptors. While no receptor binding profile for this compound has been published, its structural similarity to endogenous ligands suggests potential interactions.

To determine if this compound acts as a ligand for any receptors, a series of binding assays would be necessary. These studies typically involve:

Competition Binding Assays: Using a radiolabeled known ligand for a specific receptor, these assays measure the ability of this compound to displace the radioligand. This allows for the calculation of the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor. nih.govresearchgate.net

Selectivity Profiling: Testing the compound against a panel of different receptors (e.g., nuclear receptors like PPARs, or G-protein coupled receptors) to determine its binding selectivity. nih.gov High selectivity is a desirable trait for a targeted molecular probe or therapeutic agent.

The table below provides an illustrative example of the kind of data that would be generated to characterize the affinity and selectivity of a compound like this compound.

Table 3: Illustrative Receptor Binding Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only, as experimental values are not available.)

Receptor Target Binding Affinity (Ki) Selectivity vs. Target A Notes
Target A (Hypothetical) 50 nM - High affinity binding
Target B (Hypothetical) 2,500 nM 50-fold Moderate affinity, 50x less than for Target A
Target C (Hypothetical) >10,000 nM >200-fold Negligible binding

The nitrile group is a versatile functional group in medicinal chemistry, contributing to binding affinity through a variety of non-covalent interactions. acs.orgnih.gov Its properties are distinct from other functional groups, making it more than just a reactive warhead.

Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. researchgate.netresearchgate.net It can form hydrogen bonds with suitable donor groups in a protein's binding pocket, such as the backbone amide protons or the side chains of residues like Arginine, Lysine, and Serine. researchgate.net These directed interactions can significantly enhance binding affinity and specificity.

Dipole-Dipole and Polar Interactions: The C≡N triple bond creates a strong dipole moment, allowing the nitrile group to engage in favorable polar interactions within the binding site. acs.org This property allows it to act as a bioisostere for carbonyl or hydroxyl groups, mimicking their interactions. researchgate.netnih.gov

Hydrophobic and van der Waals Interactions: Despite its polarity, the linear and rigid geometry of the nitrile group allows it to fit into sterically constrained or hydrophobic sub-pockets within a binding site. researchgate.net This shape can facilitate favorable van der Waals contacts that would otherwise not be possible with bulkier functional groups. berkeley.edu

Cellular Pathway Modulation and Signal Transduction Interventions at the Mechanistic Level

Currently, there is no specific information available detailing how this compound modulates cellular pathways or intervenes in signal transduction. The general principles of chemical signaling involve a molecular signal, a receptor, and a target molecule that mediates a cellular response. nih.gov However, the specific receptors and pathways that this compound may interact with have not been elucidated.

Mechanism of Action at the Cellular and Subcellular Compartment Level

Detailed studies on the mechanism of action of this compound at the cellular and subcellular levels are absent from the current body of scientific research. The elucidation of a compound's mechanism of action is a complex process that can involve various cellular compartments and processes. nih.gov Without experimental data, any description of its interaction with cellular components would be purely speculative.

Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Elucidating Mechanistic Insights

While "omics" technologies like proteomics and metabolomics are powerful tools for gaining mechanistic insights into the effects of chemical compounds, there are no published studies that have applied these approaches to this compound. frontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.com

Table 1: Hypothetical Omics-Based Investigation of this compound

Omics ApproachPotential Application to this compound ResearchInformation Gained
Proteomics Identification of protein expression changes in cells treated with this compound.Insights into affected cellular pathways, potential protein targets, and cellular stress responses.
Metabolomics Analysis of changes in the cellular metabolome following exposure to this compound.Understanding of altered metabolic pathways and potential downstream effects of the compound.

Antimicrobial and Antifungal Mechanisms

There is no scientific evidence to suggest that this compound possesses antimicrobial or antifungal properties. General antimicrobial mechanisms often involve the disruption of the microbial cell wall or membrane, or the inhibition of essential enzymes. libretexts.orgopenstax.orgfrontiersin.orgmdpi.comasm.orgnih.govdzif.de Similarly, antifungal agents can target the fungal cell wall, cell membrane, or specific enzymes. researchgate.netnih.govnih.gov However, no studies have investigated whether this compound employs any of these mechanisms.

Disruption of Microbial Cell Wall/Membrane Synthesis Pathways (if mechanistic)

There is no data to support the hypothesis that this compound disrupts microbial cell wall or membrane synthesis. Such mechanisms are characteristic of many known antibiotics and antifungal agents. libretexts.orgopenstax.orgfrontiersin.orgasm.orgdzif.de

Inhibition of Essential Microbial Enzymes or Receptors

The potential for this compound to inhibit essential microbial enzymes or receptors has not been explored in any published research. The inhibition of enzymes is a common mechanism of action for antimicrobial drugs. nih.govnih.govnih.govmdpi.com

Applications of 9 Octadecynenitrile in Materials Science and Advanced Technologies

Role in Organic Electronics and Optoelectronic Materials

Without any research data on the polymerization, surface interaction, sensing capabilities, or electronic properties of 9-Octadecynenitrile, the generation of an accurate and informative article strictly adhering to the provided outline is not feasible.

Advanced Analytical Methodologies for Detection and Quantification of 9 Octadecynenitrile

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating 9-Octadecynenitrile from complex mixtures to assess its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique suitable for the analysis of volatile and semi-volatile compounds like this compound. iosrjournals.orgnih.gov In this method, the compound is first vaporized and separated based on its boiling point and interactions with the stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

The result is a mass spectrum that serves as a molecular "fingerprint," allowing for highly confident identification of this compound. The retention time from the gas chromatograph provides an additional layer of identification. GC-MS offers excellent structural information based on the interpretation of fragmentation patterns, making it a powerful tool for both qualitative and quantitative analysis. nih.gov While specific GC-MS studies on this compound are not extensively detailed in public literature, the analysis of a related compound, 9-Octadecenenitrile (B13386115), has been performed using Agilent Technologies 6890N-5973 Network GC-MS systems, demonstrating the applicability of this method. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Long-Chain Nitriles

This table is illustrative, based on typical methodologies for similar compounds.

ParameterTypical Value/ConditionPurpose
Column DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID)Separation of compounds based on boiling point.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/minAllows for separation of a range of compounds with different volatilities.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio for detection and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds and is widely used for purity assessment in pharmaceutical and chemical industries. nih.gov For this compound, a reverse-phase HPLC (RP-HPLC) method is often suitable. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

A specific method for the related compound, (9Z)-9-Octadecenenitrile, utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for Mass Spectrometry (MS) compatible applications. sielc.com Acetonitrile is a common mobile phase component in HPLC due to its low viscosity, high elution strength, and compatibility with many analytes. sigmaaldrich.com

Various detectors can be coupled with HPLC for the quantification of this compound:

UV/Visible Detectors: While the nitrile group itself is not a strong chromophore, the presence of the alkyne triple bond provides some UV absorbance, allowing for detection. This is a robust and common detection method in quality control. nih.govmdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for both quantification and structural confirmation. ijsrtjournal.com

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes that lack a UV chromophore, making it a viable option for this compound.

Table 2: Example HPLC Method for Separation of a C18 Nitrile

ParameterConditionReference
Compound (9Z)-9-Octadecenenitrile sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Detection Mass Spectrometry (MS) compatible (with formic acid instead of phosphoric acid) sielc.com
Application Purity assessment, preparative separation, and pharmacokinetics sielc.com

Spectroscopic Methods for Trace Analysis and Environmental Monitoring

Spectroscopic techniques are essential for detecting minute quantities of substances and are frequently applied in environmental monitoring. azomining.com These methods measure the interaction of electromagnetic radiation with a sample to identify and quantify the analyte of interest. azolifesciences.com For trace analysis of this compound, spectroscopic methods would likely be coupled with chromatographic separation to handle complex environmental matrices like water or soil. mdpi.com

Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are primarily used for detecting trace metals. azomining.com However, molecular spectroscopy techniques are more relevant for organic compounds. When coupled with separation methods, techniques like UV-Vis spectroscopy and mass spectrometry can achieve the low detection limits required for environmental monitoring. nist.govnist.gov Laser-Induced Breakdown Spectroscopy (LIBS) is an emerging method for the high-speed identification of materials, including plastics and other organic residues in environmental analysis. azolifesciences.com

Advanced Electrophoretic Techniques for Complex Mixture Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. mdpi.com CE is performed in narrow capillary tubes and can achieve rapid separation of hundreds of different components, making it ideal for analyzing complex mixtures. nih.govmdpi.com While LC separates based on differential partitioning, CE uses an electric field, electroosmotic flow, and electromigration, often resulting in faster analysis times. mdpi.com

For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds. Coupling CE with mass spectrometry (CE-MS) enhances its analytical power, providing both high-efficiency separation and sensitive, specific detection. nih.gov

Hyphenated Techniques and Automation in this compound Analysis

Hyphenated techniques, which involve the online coupling of a separation method with a spectroscopic detection method, are the gold standard for modern analytical chemistry. nih.govsaspublishers.com The combination of chromatography (GC or LC) with mass spectrometry (MS) is the most powerful and popular of these techniques. iosrjournals.org

The advantages of using hyphenated techniques for the analysis of this compound include:

Enhanced Specificity: The combination of separation and selective detection provides a high degree of confidence in the identification and quantification of the analyte. rjpn.org

High Sensitivity: Techniques like LC-MS and GC-MS can detect compounds at very low concentrations. ijsrtjournal.com

Automation and High Throughput: Modern analytical systems are highly automated, from sample injection to data analysis. ijsrtjournal.com This allows for the rapid and reproducible analysis of large numbers of samples, which is crucial in quality control and environmental screening.

Other hyphenated techniques like LC-NMR (Nuclear Magnetic Resonance) can provide even more detailed structural information about the separated compounds directly from the chromatographic eluent. nih.gov The continuous development of these integrated and automated systems significantly enhances the capability to perform comprehensive and reliable analysis of this compound.

Future Research Directions, Emerging Methodologies, and Interdisciplinary Challenges

Development of Sustainable and Green Synthesis Strategies for 9-Octadecynenitrile Production

The chemical industry is increasingly shifting towards sustainable practices, driven by environmental concerns and economic incentives. The synthesis of this compound is a prime candidate for the application of green chemistry principles, which prioritize waste reduction, energy efficiency, and the use of renewable resources. nih.govresearchgate.net

Future strategies will likely focus on moving away from conventional methods that may involve harsh conditions or hazardous reagents. nih.gov Key areas of development include:

Biocatalysis : The use of enzymes, such as aldoxime dehydratases, offers a highly selective and environmentally benign route to nitrile synthesis. nih.govresearchgate.net These biocatalytic approaches function under mild conditions, avoiding the need for high temperatures, high pressures, or toxic compounds. nih.gov Enzymatic processes, including those involving lipases and transferases, are being developed for the synthesis of various polymers and chemical intermediates, highlighting a viable path for nitrile production. uni-greifswald.demdpi.com

Renewable Feedstocks : Leveraging renewable biomass, such as triglycerides from plant oils, presents a sustainable alternative to petrochemical-based starting materials. acs.orgnih.govenergy.gov Research into one-step vapor-phase thermocatalysis of triglycerides to produce fatty nitriles shows promise for a more energy-efficient process compared to traditional multi-step methods. acs.orgnih.gov

Advanced Catalytic Systems : The development of recyclable heterogeneous catalysts, such as silver-bismuth hybrid materials or nano-Ag on graphitic carbon nitride, enables the direct conversion of terminal alkynes to nitriles with high efficiency and the potential for catalyst reuse. rsc.orgnih.gov This minimizes waste and improves the economic feasibility of the process.

Electrochemical Methods : Electrochemistry is emerging as a powerful green tool, using electrons as traceless reagents to activate molecules like alkynes. chemrxiv.org Electrochemical [2+2+2] annulation reactions between alkynes and nitriles demonstrate a novel, metal-free pathway for creating complex molecules, a principle that could be adapted for greener nitrile synthesis. chemrxiv.org

Table 1: Comparison of Synthesis Strategies for Nitriles

StrategyDescriptionAdvantagesChallenges
Conventional Chemical SynthesisOften involves multi-step processes with harsh reagents (e.g., strong oxidizers) and high energy input.Established and well-understood reaction mechanisms.Environmentally hazardous by-products, high energy consumption, potential for low yields, use of toxic compounds. nih.gov
BiocatalysisUses enzymes (e.g., aldoxime dehydratase) to catalyze the conversion of substrates to nitriles. nih.govHigh selectivity, mild reaction conditions (lower temperature/pressure), environmentally friendly. nih.govnih.govEnzyme stability and cost, scalability of biological processes. uni-greifswald.deadebiotech.org
Renewable Feedstock ConversionUtilizes biomass like triglycerides, which are catalytically converted to nitriles, often in a single step. acs.orgnih.govReduces dependence on fossil fuels, utilizes renewable resources, can be more energy-efficient. acs.orgmdpi.comresource-solutions.orgFeedstock variability, purification of products from complex mixtures.
Advanced Heterogeneous CatalysisEmploys solid-phase catalysts (e.g., metal-organic frameworks, supported metal nanoparticles) that are easily separated and recycled. rsc.orgnih.govCatalyst is recyclable and reusable, reduces waste, potential for high yield and selectivity. rsc.orgCatalyst deactivation over time, ensuring efficient mass transfer.
Electrochemical SynthesisUses electrical current to drive chemical reactions, activating alkynes for transformation into nitriles. chemrxiv.orgAvoids stoichiometric chemical oxidants/reductants, high degree of control, can be powered by renewable energy.Requires specialized reactor design, electrode stability, managing conductivity of the reaction medium.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. beilstein-journals.orgsaiwa.airesearchgate.net For this compound, these computational tools offer significant potential to overcome existing research and development hurdles.

Future research will likely incorporate AI and ML in several key areas:

Synthesis Planning and Retrosynthesis : AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic routes for this compound. nih.govacs.orgacs.org These tools can identify pathways that are more cost-effective, safer, or have higher yields than those designed by human intuition alone.

Reaction Condition Optimization : ML algorithms, particularly deep reinforcement learning, can rapidly optimize reaction parameters such as temperature, solvent, and catalyst choice with minimal experimental trials. github.comacs.org This approach can systematically explore the vast parameter space to maximize the yield and selectivity of this compound synthesis, saving significant time and resources. saiwa.aigithub.com

Property Prediction : AI models can predict the physicochemical properties of this compound, such as its solubility, reactivity, and potential toxicity, based on its molecular structure. nfdi4chem.deresearchgate.netresearchgate.net This predictive capability is crucial for designing experiments and foreseeing its behavior in various applications.

Elucidation of Biological Interactions : In the context of biocatalysis, ML can predict enzyme-substrate interactions, helping to identify or engineer enzymes that are highly efficient for producing this compound. mdpi.com While AI models can sometimes be viewed as "black boxes," their ability to identify patterns in large datasets is a powerful tool for hypothesis generation. mdpi.com

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML Application AreaSpecific Task for this compoundPotential Impact
Retrosynthesis PlanningDesign novel, cost-effective, and sustainable synthetic routes. engineering.org.cnDiscovery of more efficient production methods; reduced reliance on traditional, less green pathways.
Reaction OptimizationUse reinforcement learning to find optimal conditions (temperature, catalyst, solvent) for synthesis. acs.orgIncreased reaction yield and selectivity; reduced experimental costs and time. researchgate.net
Property PredictionForecast physical and chemical properties (e.g., solubility, boiling point, reactivity). researchgate.netmdpi.comFaster screening for potential applications; informed design of experiments.
Biocatalyst DiscoveryPredict which enzymes will effectively catalyze the synthesis of this compound. mdpi.comAcceleration of the development of biocatalytic production routes.

Exploration of Novel Mechanistic Pathways and Uncharted Biological Roles (e.g., beyond direct inhibition)

While some synthetic pathways involving this compound are known, a deeper understanding of its reaction mechanisms and potential biological functions remains a frontier for research. The molecule's unique structure, featuring a long hydrocarbon chain and a reactive alkyne-nitrile moiety, suggests a range of possibilities.

One established role for this compound is as a synthetic intermediate. For instance, isotopically labeled this compound-1-13C has been prepared from 1-bromo-8-heptadecyne and sodium cyanide-13C, which is then hydrolyzed to form stearolic-1-13C acid. researchgate.net This demonstrates its utility in creating labeled compounds for further study. Mechanistic investigations into the direct nitrogenation of alkynes suggest a pathway involving the formation of a vinyl azide (B81097) intermediate, which subsequently rearranges to the nitrile. rsc.org

A particularly promising avenue for future research is the use of this compound as a biochemical probe. researchgate.net Chemical probes are small molecules used to study the function of proteins and other biomolecules within complex biological systems like living cells. elifesciences.orgpromega.de By selectively binding to a target, a probe can help validate its role in disease processes. The structure of this compound could be modified to create modular probes for identifying new protein interactions or screening for drug leads. frontiersin.org

The biological roles of this compound itself are largely uncharted. Its structural similarity to fatty acids suggests it could potentially interact with enzymes and pathways involved in lipid metabolism. Future research could explore its effects on cellular processes, its potential as a signaling molecule, or its presence and function in natural systems, building on preliminary findings that have identified it in metabolomic studies.

Addressing Scalability and Economic Viability in Advanced Applications and Industrial Processes

For this compound to move from a laboratory curiosity to a compound with widespread use, significant challenges in production scale-up and economic feasibility must be addressed. The transition from small-scale lab synthesis to large-scale industrial production is rarely linear and presents numerous hurdles. chemtek.co.inneulandlabs.com

Key considerations for the industrial production of this compound include:

Process Chemistry and Safety : Reactions that are manageable at the gram scale can become hazardous at the kilogram or ton scale due to issues like heat transfer from exothermic reactions. chemtek.co.in The process must be robust, repeatable, and safe.

Energy and Cost Efficiency : Conventional production of related fatty nitriles is an energy-intensive, two-step process involving the hydrolysis of triglycerides followed by a reaction with ammonia (B1221849). acs.org Newer, one-step catalytic processes that directly convert triglycerides to nitriles could offer significant energy and cost savings. acs.orgnih.gov

Catalyst and Reagent Costs : The economic viability of any large-scale synthesis heavily depends on the cost of starting materials, catalysts, and reagents. While noble metal catalysts may be highly effective, their cost can be prohibitive. The development of efficient catalysts based on more abundant metals, or highly recyclable catalytic systems, is crucial. rsc.orgcsic.es For biocatalysis, the stability and production cost of the enzyme are critical factors. adebiotech.org

The economic driver for producing this compound is linked to the market for its derivatives. Fatty nitriles are key intermediates for producing fatty amines, which have a large market as surfactants, fabric softeners, corrosion inhibitors, and flotation agents. nih.govd-nb.inforesearchgate.net Therefore, developing a cost-effective and scalable process for this compound could unlock its potential as a valuable platform chemical for these and other advanced applications.

Q & A

Q. How can experimental protocols for this compound be standardized to enhance cross-study comparability?

  • Methodological Answer : Adopt ISO/IEC 17025 guidelines for method validation, including inter-laboratory comparisons and proficiency testing. Publish detailed protocols in supplementary materials, specifying equipment brands, software versions, and calibration standards .

Q. What steps ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer : Pre-treat catalysts under inert conditions and characterize surface properties via Brunauer-Emmett-Teller (BET) analysis. Document reaction parameters (e.g., stirring speed, gas purge cycles) and validate reproducibility through triplicate runs with blinded data analysis .

Ethical & Reporting Standards

Q. How should researchers disclose conflicts of interest in studies involving this compound?

  • Methodological Answer : Follow ICMJE guidelines to declare funding sources, patent affiliations, or advisory roles. Include a conflict-of-interest statement in the manuscript’s ethics section and anonymize proprietary data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.